molecular formula C17H27NO2 B241383 N-(tert-butyl)-4-(4-propylphenoxy)butanamide

N-(tert-butyl)-4-(4-propylphenoxy)butanamide

カタログ番号: B241383
分子量: 277.4 g/mol
InChIキー: OFCCZCSBOKQPDI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(tert-butyl)-4-(4-propylphenoxy)butanamide, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B cell receptor signaling, which is essential for the development and function of B cells. Inhibition of BTK has been shown to be effective in the treatment of B cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

作用機序

N-(tert-butyl)-4-(4-propylphenoxy)butanamide binds to the active site of BTK and inhibits its activity. This leads to a decrease in B cell receptor signaling, which is essential for the survival and proliferation of B cells. Inhibition of BTK also leads to a decrease in the production of cytokines and chemokines, which are involved in the recruitment of immune cells to the tumor microenvironment.
Biochemical and Physiological Effects:
Inhibition of BTK by this compound leads to a decrease in the activation of downstream signaling pathways such as AKT and ERK. This results in a decrease in cell proliferation and an increase in apoptosis in B cell malignancies. In addition, this compound has been shown to modulate the tumor microenvironment by decreasing the production of cytokines and chemokines.

実験室実験の利点と制限

N-(tert-butyl)-4-(4-propylphenoxy)butanamide is a highly selective inhibitor of BTK, which makes it an attractive candidate for the treatment of B cell malignancies. However, like all drugs, this compound has limitations. One of the limitations is that it may not be effective in all patients, as some tumors may have acquired resistance to BTK inhibitors. In addition, this compound may have off-target effects that could lead to unwanted side effects.

将来の方向性

There are several future directions for the development of N-(tert-butyl)-4-(4-propylphenoxy)butanamide. One direction is the combination of this compound with other drugs such as venetoclax and rituximab, which have been shown to enhance the anti-tumor activity of this compound. Another direction is the development of this compound as a first-line therapy for CLL and NHL. Finally, there is a need to identify biomarkers that can predict response to this compound, which could help to personalize treatment for patients with B cell malignancies.

合成法

The synthesis of N-(tert-butyl)-4-(4-propylphenoxy)butanamide involves a multi-step process. The first step is the reaction of 4-propylphenol with tert-butyl bromoacetate to form the corresponding ester. The ester is then hydrolyzed to form the corresponding acid, which is coupled with 4-aminobutanamide to form the final product, this compound.

科学的研究の応用

N-(tert-butyl)-4-(4-propylphenoxy)butanamide has been extensively studied for its potential therapeutic use in B cell malignancies. In preclinical studies, this compound has been shown to inhibit BTK activity and induce apoptosis in CLL and NHL cells. In addition, this compound has been shown to enhance the anti-tumor activity of other drugs such as venetoclax and rituximab.

特性

分子式

C17H27NO2

分子量

277.4 g/mol

IUPAC名

N-tert-butyl-4-(4-propylphenoxy)butanamide

InChI

InChI=1S/C17H27NO2/c1-5-7-14-9-11-15(12-10-14)20-13-6-8-16(19)18-17(2,3)4/h9-12H,5-8,13H2,1-4H3,(H,18,19)

InChIキー

OFCCZCSBOKQPDI-UHFFFAOYSA-N

SMILES

CCCC1=CC=C(C=C1)OCCCC(=O)NC(C)(C)C

正規SMILES

CCCC1=CC=C(C=C1)OCCCC(=O)NC(C)(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。